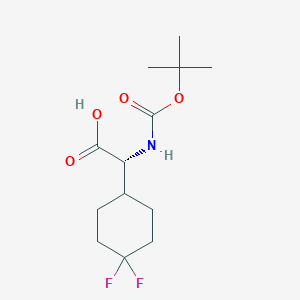

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexyl group and a tert-butoxycarbonyl (Boc) protected amino group

Synthetic Routes and Reaction Conditions:

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection, typically involving the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Coupling Reaction: The protected amino acid can be synthesized through a coupling reaction between the appropriate difluorocyclohexyl acetic acid derivative and the Boc-protected amino acid derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactions may require specialized equipment and optimized protocols to handle the reagents and intermediates safely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexyl group to a more oxidized state.

Reduction: Reduction reactions can be performed to reduce the difluorocyclohexyl group, potentially leading to the formation of different derivatives.

Substitution: Substitution reactions can occur at the difluorocyclohexyl group, where various substituents can replace the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the cyclohexyl group.

Reduction Products: Reduced forms of the difluorocyclohexyl group.

Substitution Products: Substituted derivatives where different groups replace the fluorine atoms.

Applications De Recherche Scientifique

This compound has several applications in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used in the study of biological systems, potentially as a probe or inhibitor in biochemical assays.

Medicine: It may have potential as a pharmaceutical intermediate or in drug discovery processes.

Industry: The compound can be utilized in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

(R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: This compound is structurally similar but includes a tritylthio group instead of a difluorocyclohexyl group.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)propanoic acid: This compound has a trifluoromethyl group instead of a difluorocyclohexyl group.

Uniqueness: The presence of the difluorocyclohexyl group in (R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid provides unique chemical properties compared to similar compounds. The difluorocyclohexyl group can influence the compound's reactivity and stability, making it distinct in its applications.

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, also known as BOC-Difluoro-Cyclohexyl-Acetic Acid, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H21F2NO4

- Molecular Weight : 293.31 g/mol

- CAS Number : 1956437-69-6

- Boiling Point : 410.7 °C (predicted)

- pKa : 3.94 (predicted)

Biological Activity Overview

The biological activity of this compound has been characterized through various studies focusing on its role as a potential therapeutic agent. The compound exhibits properties that may influence several biological pathways, particularly in inflammation and pain management.

-

Inhibition of Cyclooxygenase Enzymes :

- The compound is suggested to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammatory responses. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane A2 (TXA2), thus alleviating pain and inflammation .

- Interaction with Biological Membranes :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Human Intestinal Absorption : High probability of absorption (0.9074).

- Blood-Brain Barrier Penetration : Moderate penetration potential (0.6069), indicating possible central nervous system effects.

Safety and Toxicology

The compound has been evaluated for safety parameters:

- Ames Test : Non-carcinogenic potential with a score indicating low mutagenicity.

- Acute Toxicity in Rodents : LD50 values suggest moderate toxicity levels; further studies are required to establish comprehensive safety profiles .

Table 1: Summary of Key Research Findings

Case Study: In Vivo Efficacy

A recent study investigated the efficacy of this compound in a rat model of arthritis. The results indicated:

- A significant decrease in joint swelling and pain behavior scores compared to control groups.

- Histological analysis revealed reduced inflammatory cell infiltration in treated joints.

Propriétés

IUPAC Name |

(2R)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALIUBZVGPQDJB-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.